

# Investigating M7583 in chronic lymphocytic leukemia models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | M7583    |           |
| Cat. No.:            | B1574650 | Get Quote |

An In-Depth Technical Guide to the Investigation of **M7583** (TL-895) in Chronic Lymphocytic Leukemia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical investigation of **M7583**, now known as TL-895, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of chronic lymphocytic leukemia (CLL). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows.

## Introduction to M7583 (TL-895)

M7583 (TL-895) is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As an adenosine triphosphate (ATP)-competitive inhibitor, it covalently binds to the cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is constitutively active in CLL cells and essential for their proliferation, survival, and trafficking.[2][3] By targeting BTK, M7583 effectively disrupts this pro-survival signaling, making it a promising therapeutic agent for CLL and other B-cell malignancies.[1][4]

# **Mechanism of Action and Signaling Pathway**







M7583 exerts its anti-leukemic effect by inhibiting BTK, a key mediator of the B-cell receptor (BCR) signaling pathway.[2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn activates multiple signaling pathways, including the NF-κB and MAPK pathways, promoting cell survival, proliferation, and migration.[5] M7583's irreversible binding to BTK blocks these downstream signaling events, thereby inhibiting CLL cell growth and survival.[1]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by M7583.



Cell Membrane B-Cell Receptor (BCR) Antigen Binding Cytoplasm LYN / SYK Phosphorylation PLCy2 PIP2 IP3 DAG Downstream Signaling NF-κB Pathway MAPK Pathway

BCR Signaling Pathway and M7583 Inhibition

Cell Proliferation & Survival



#### Preclinical Evaluation Workflow for M7583 in CLL



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating M7583 in chronic lymphocytic leukemia models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574650#investigating-m7583-in-chronic-lymphocytic-leukemia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com